5-(((Terc-butildimetilsilil)oxi)metil)tiazol-2-carbaldehído

Descripción general

Descripción

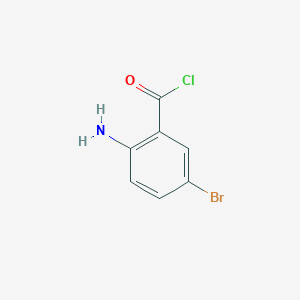

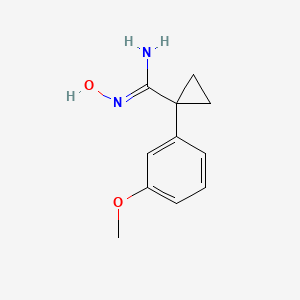

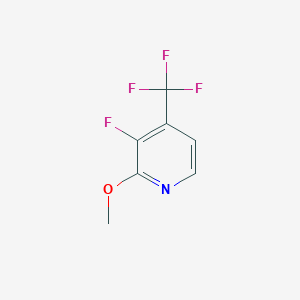

“5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde” is a chemical compound with the CAS Number 1311291-26-5 . It has a molecular formula of C11H19NO2SSi and a molecular weight of 257.42 .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a carbaldehyde group, and a tert-butyldimethylsilyl group attached to an oxygen atom . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures can act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 322.0±34.0 °C and a predicted density of 1.066±0.06 g/cm3 . Its pKa is predicted to be 0.09±0.10 .Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del 5-(((Terc-butildimetilsilil)oxi)metil)tiazol-2-carbaldehído

El compuesto this compound es un reactivo versátil en química sintética, particularmente en el campo de la glicobiología y la síntesis de moléculas complejas. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diversos campos de investigación científica.

Síntesis de Eritrosa: En la producción estereocontrolada de eritrosa, este compuesto actúa como donante y aceptor de aldol. La eritrosa es un intermedio crucial en la síntesis de varios agentes antivirales y anticancerígenos.

Síntesis total de (+)-Ambruticina: Este compuesto se utiliza en la síntesis total de (+)-ambruticina , un agente antifúngico. Su función es fundamental en la formación de la compleja estructura molecular característica de la ambruticina.

Síntesis de (−)-Laulimalida: (−)-Laulimalida es otra molécula compleja sintetizada utilizando este reactivo . Laulimalida ha mostrado potencial como compuesto anticancerígeno debido a su capacidad para estabilizar los microtúbulos.

Producción de (−)-Salinosporamida A: En la síntesis de (−)-salinosporamida A , un compuesto con prometedoras propiedades anticancerígenas, este compuesto químico sirve como intermedio clave, facilitando la formación del exclusivo sistema cíclico lactona de la molécula.

Síntesis de (+)-Leucascandrolida A: El compuesto también es fundamental en la síntesis de (+)-leucascandrolida A , un producto natural con potente actividad antitumoral. Ayuda a construir el intrincado marco macrólido de la leucascandrolida A.

Investigación en Glicobiología: En la glicobiología, este reactivo se utiliza para manipular moléculas de azúcar, lo cual es esencial para comprender la señalización celular y el desarrollo de fármacos glicosilados .

Investigación Antiviral: Si bien no está directamente relacionado con el compuesto en cuestión, se ha demostrado que los derivados del terc-butildimetilsilil son eficaces contra el virus del herpes y otros virus del ADN . Esto sugiere posibles aplicaciones antivirales para compuestos similares.

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been used in synthetic glycobiology .

Mode of Action

The compound can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may interact with its targets through a mechanism involving the transfer of an aldol group, which could result in changes to the target molecules.

Biochemical Pathways

Given its role in the production of erythrose, it may be involved in carbohydrate metabolism pathways .

Pharmacokinetics

The compound’s molecular weight of 25742 suggests that it may have reasonable bioavailability, as molecules under 500 Daltons typically have good membrane permeability.

Result of Action

Its role in the stereocontrolled production of erythrose suggests that it may influence the synthesis of this sugar molecule .

Análisis Bioquímico

Biochemical Properties

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in synthetic glycobiology. It can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This compound interacts with various enzymes and proteins, facilitating the formation of complex biomolecules. The tert-butyldimethylsilyl group provides stability and protection to the molecule, allowing it to participate in reactions without undergoing degradation.

Cellular Effects

The effects of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites within the cell . Additionally, it can alter the expression of genes related to cell growth and differentiation, impacting overall cellular function.

Molecular Mechanism

At the molecular level, 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde exerts its effects through binding interactions with biomolecules. The thiazole ring and carbaldehyde group facilitate the formation of covalent bonds with target enzymes, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The tert-butyldimethylsilyl group enhances the stability of the molecule, allowing it to maintain its activity over time.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde change over time. The compound is relatively stable, with a predicted boiling point of 322.0±34.0 °C and a density of 1.066±0.06 g/cm3 . It can undergo degradation under certain conditions, leading to a decrease in its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.

Metabolic Pathways

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products within the cell . This compound can affect metabolic flux, leading to changes in the levels of metabolites and influencing overall cellular metabolism. The presence of the tert-butyldimethylsilyl group enhances the stability of the molecule, allowing it to participate in metabolic reactions without undergoing degradation.

Transport and Distribution

Within cells and tissues, 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The tert-butyldimethylsilyl group plays a crucial role in maintaining the stability and activity of the molecule during transport.

Subcellular Localization

The subcellular localization of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The presence of the tert-butyldimethylsilyl group enhances the stability and activity of the molecule, allowing it to function effectively in various subcellular environments.

Propiedades

IUPAC Name |

5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6-7H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPIYEXLEOWNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407664.png)

![1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407681.png)

![Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B1407683.png)